4-Chloro Maraviroc is a derivative of Maraviroc, a well-known chemokine receptor antagonist primarily used for the treatment of human immunodeficiency virus type 1 infections. The compound is characterized by the presence of a chlorine atom at the para position of the phenyl ring, which may influence its pharmacological properties and metabolic pathways. Maraviroc itself functions by selectively blocking the CCR5 receptor, preventing HIV from entering and infecting host cells.
4-Chloro Maraviroc is synthesized from Maraviroc through various chemical modifications. The original compound, Maraviroc, was developed by Pfizer and has been extensively studied for its efficacy against CCR5-tropic HIV strains. The synthesis and analysis of its derivatives, including 4-Chloro Maraviroc, are documented in several scientific studies and patents that explore their potential therapeutic applications.
4-Chloro Maraviroc falls under the category of antiviral agents, specifically as a CCR5 antagonist. This classification highlights its role in inhibiting viral entry into host cells, making it an important compound in the field of antiviral drug development.
The synthesis of 4-Chloro Maraviroc often involves multiple steps that modify the original Maraviroc structure. The process typically includes:
Technical details regarding specific reaction conditions, reagents, and purification methods are often outlined in patent literature, such as WO2014173375A1, which describes various synthetic pathways for producing similar compounds .
The molecular structure of 4-Chloro Maraviroc can be represented as follows:
The compound features a complex arrangement with a bicyclic structure that includes a chlorinated aromatic ring and a triazole moiety. This structural configuration is crucial for its interaction with the CCR5 receptor.
4-Chloro Maraviroc participates in several chemical reactions that can be utilized for further modifications or to understand its metabolic pathways:
Technical details about these reactions are essential for optimizing synthesis routes and understanding pharmacokinetics.
The mechanism of action for 4-Chloro Maraviroc involves:
Pharmacological studies have shown that modifications like chlorination can alter binding affinity and potency against HIV strains, emphasizing the importance of structural variations in drug design .
Relevant data regarding solubility and stability are crucial for pharmaceutical applications.
4-Chloro Maraviroc has potential applications in:
Pharmaceutical impurities like 4-Chloro Maraviroc originate from synthesis intermediates, degradation products, or deliberate molecular modifications. In HIV therapeutics, comprehensive impurity profiling is mandated due to the potential for:
For Maraviroc, a drug with complex synthesis involving multiple chiral centers and heterocyclic systems, impurities provide diagnostic markers for optimizing reaction pathways and purification methods. The 4-Chloro variant specifically arises from halogen substitution during manufacturing, warranting strict control to ensure final product purity [3] [5].
4-Chloro Maraviroc (C~29~H~41~ClFN~5~O, MW 530.13 g/mol) differs from the parent drug Maraviroc (C~29~H~41~F~2~N~5~O, MW 513.68 g/mol) through a single atom substitution: the 4,4-difluorocyclohexyl group in Maraviroc is replaced by a 4-chloro-4-fluorocyclohexyl moiety. This modification significantly alters physicochemical properties while retaining the core pharmacophore elements essential for CCR5 interaction [1] [5].
Table 1: Comparative Molecular Properties of Maraviroc and 4-Chloro Maraviroc
Property | Maraviroc | 4-Chloro Maraviroc |
---|---|---|
Molecular Formula | C~29~H~41~F~2~N~5~O | C~29~H~41~ClFN~5~O |
Molecular Weight (g/mol) | 513.68 | 530.13 |
IUPAC Name Fragment | 4,4-difluoro-N-... | 4-chloro-4-fluoro-N-... |
Key Structural Feature | Difluorocyclohexyl | Chlorofluorocyclohexyl |
Pharmacopoeial Status | API | Identified Impurity |
The chloro substitution introduces enhanced electron density and steric bulk, potentially affecting:
Despite these molecular differences, 4-Chloro Maraviroc retains the tropane bridge and triazole heterocycle critical for Maraviroc’s antiviral mechanism, positioning it as a valuable analytical surrogate for studying structure-activity relationships in CCR5 antagonists [1] [3] [5].
International regulatory frameworks mandate rigorous characterization and control of pharmaceutical impurities like 4-Chloro Maraviroc:
For Maraviroc, regulatory submissions (New Drug Applications and Abbreviated New Drug Applications) must include:
Table 2: Analytical Methods for 4-Chloro Maraviroc Detection
Method | Conditions | Detection Limit | Regulatory Application |
---|---|---|---|
Reversed-Phase HPLC | C18 column; Acetonitrile-phosphate buffer gradient | 0.05% | Quality Control (QC) release |
LC-MS/MS | ESI+ mode; m/z 530→354 transition | 5 ng/mL | Stability studies & degradation tracking |
Chiral Chromatography | Polysaccharide-based column; n-hexane/ethanol | 0.10% | Stereochemical purity assessment |
These requirements ensure that 4-Chloro Maraviroc levels remain below toxicologically relevant concentrations without compromising Maraviroc’s therapeutic efficacy. The impurity’s status as a well-characterized reference standard enables laboratories to establish analytical controls aligned with current Good Manufacturing Practices (cGMP) [1] [3] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0